molecular formula C7H15NO3 B14482331 1-Ethoxyethyl dimethylcarbamate CAS No. 65161-18-4

1-Ethoxyethyl dimethylcarbamate

Cat. No.: B14482331
CAS No.: 65161-18-4
M. Wt: 161.20 g/mol
InChI Key: ZIYLCWGNXPTETI-UHFFFAOYSA-N
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Description

1-Ethoxyethyl dimethylcarbamate is an organic compound belonging to the class of carbamate esters It is characterized by the presence of an ethoxyethyl group attached to a dimethylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethoxyethyl dimethylcarbamate can be synthesized through the reaction of dimethylcarbamate with 1-ethoxyethanol under specific conditions. The reaction typically involves the use of a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow systems to ensure efficient and scalable synthesis. The process may include the use of solid catalysts to enhance the reaction rate and yield. Additionally, environmentally friendly methods, such as phosgene-free synthesis, are preferred to minimize the use of hazardous materials .

Chemical Reactions Analysis

Types of Reactions

1-Ethoxyethyl dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can yield simpler carbamate compounds.

    Substitution: Nucleophilic substitution reactions can replace the ethoxyethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of carbamate esters with different substituents .

Scientific Research Applications

1-Ethoxyethyl dimethylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethoxyethyl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by forming stable complexes with them. This inhibition can affect various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyridin-3-yl dimethylcarbamate: Similar in structure but contains a pyridine ring.

    Methyl N-hexylcarbamate: Contains a hexyl group instead of an ethoxyethyl group.

Uniqueness

1-Ethoxyethyl dimethylcarbamate is unique due to its specific ethoxyethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other carbamate esters may not be as effective .

Properties

CAS No.

65161-18-4

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

1-ethoxyethyl N,N-dimethylcarbamate

InChI

InChI=1S/C7H15NO3/c1-5-10-6(2)11-7(9)8(3)4/h6H,5H2,1-4H3

InChI Key

ZIYLCWGNXPTETI-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OC(=O)N(C)C

Origin of Product

United States

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